Cas no 2387149-01-9 (Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl-)

ベンゼン、1-フルオロ-4-ヨード-3-メトキシ-2-メチル-は、高度に官能基化された芳香族化合物であり、有機合成における重要な中間体として利用されます。フッ素、ヨウ素、メトキシ基、メチル基がベンゼン環上に位置特異的に導入されており、多様な反応性を有します。特に、ハロゲン基の存在により、パラジウムカップリング反応や求核置換反応など、精密な分子変換が可能です。メトキシ基とメチル基の電子効果により、反応選択性の制御にも優れています。医薬品や機能性材料の合成における有用性が高く、研究開発分野で需要があります。

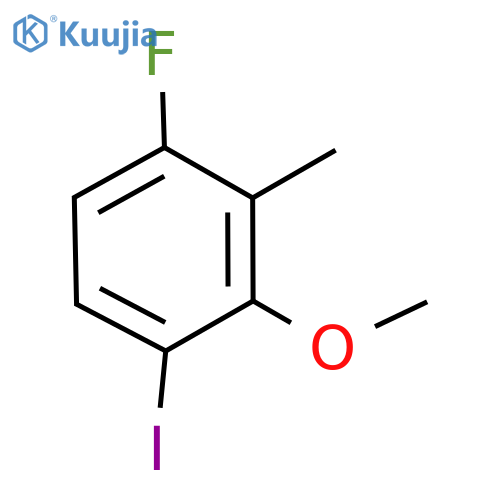

2387149-01-9 structure

商品名:Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl-

CAS番号:2387149-01-9

MF:C8H8FIO

メガワット:266.05

CID:5076980

Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl-

-

- インチ: 1S/C8H8FIO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3

- InChIKey: CFUNCHJSNMIYNM-UHFFFAOYSA-N

- ほほえんだ: C1C=C(C(C)=C(C=1I)OC)F

Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022KP0-1g |

1-Fluoro-4-iodo-3-methoxy-2-methylbenzene |

2387149-01-9 | 95% | 1g |

$637.00 | 2025-02-13 | |

| abcr | AB607597-1g |

1-Fluoro-4-iodo-3-methoxy-2-methylbenzene; . |

2387149-01-9 | 1g |

€579.90 | 2024-07-19 | ||

| abcr | AB607597-250mg |

1-Fluoro-4-iodo-3-methoxy-2-methylbenzene; . |

2387149-01-9 | 250mg |

€316.70 | 2024-07-19 | ||

| Aaron | AR022KP0-500mg |

1-Fluoro-4-iodo-3-methoxy-2-methylbenzene |

2387149-01-9 | 95% | 500mg |

$478.00 | 2025-02-13 | |

| abcr | AB607597-5g |

1-Fluoro-4-iodo-3-methoxy-2-methylbenzene; . |

2387149-01-9 | 5g |

€1931.70 | 2024-07-19 |

Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl- 関連文献

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

2387149-01-9 (Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl-) 関連製品

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2387149-01-9)Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl-

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):188/344/1145